Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 4651-93-8
VCID: VC21477615
InChI: InChI=1S/C8H11NO2S/c1-4-5(2)12-7(9)6(4)8(10)11-3/h9H2,1-3H3
SMILES: CC1=C(SC(=C1C(=O)OC)N)C
Molecular Formula: C8H11NO2S
Molecular Weight: 185.25g/mol

Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate

CAS No.: 4651-93-8

Cat. No.: VC21477615

Molecular Formula: C8H11NO2S

Molecular Weight: 185.25g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate - 4651-93-8

Specification

CAS No. 4651-93-8
Molecular Formula C8H11NO2S
Molecular Weight 185.25g/mol
IUPAC Name methyl 2-amino-4,5-dimethylthiophene-3-carboxylate
Standard InChI InChI=1S/C8H11NO2S/c1-4-5(2)12-7(9)6(4)8(10)11-3/h9H2,1-3H3
Standard InChI Key MZBOBUPJGXDOFT-UHFFFAOYSA-N
SMILES CC1=C(SC(=C1C(=O)OC)N)C
Canonical SMILES CC1=C(SC(=C1C(=O)OC)N)C

Introduction

Structural and Physicochemical Properties

Molecular Architecture

Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate belongs to the thiophene family, featuring a sulfur-containing aromatic ring. Its molecular formula is C8H11NO2S\text{C}_8\text{H}_{11}\text{NO}_2\text{S}, with a molecular weight of 185.24 g/mol . The structure includes:

  • Amino group (-NH2_2): Positioned at the 2nd carbon, enhancing nucleophilic reactivity.

  • Methyl ester (-COOCH3_3): Located at the 3rd carbon, contributing to solubility in organic solvents.

  • Methyl substituents: At the 4th and 5th carbons, influencing steric and electronic properties .

Physicochemical Data

Key properties are summarized below:

PropertyValueSource
Melting Point123–125°C
Boiling Point287.8°C at 760 mmHg
Density1.221 g/cm³
Flash Point127.9°C
LogP (Partition Coefficient)2.31
SolubilitySoluble in DMSO, methanol

The compound’s low water solubility and moderate lipophilicity (LogP = 2.31) make it suitable for organic synthesis and drug design . The amino and ester groups facilitate hydrogen bonding and electrophilic substitution, respectively.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthesis route involves esterification of 2-amino-4,5-dimethylthiophene-3-carboxylic acid with methanol under acidic conditions. A typical procedure includes:

  • Reaction Setup: Combine 2-amino-4,5-dimethylthiophene-3-carboxylic acid (1 eq) with methanol (excess) and sulfuric acid (catalyst).

  • Reflux: Heat at 60–80°C for 6–12 hours to drive esterification.

  • Workup: Neutralize with NaHCO3_3, extract with dichloromethane, and purify via recrystallization.

Yield: 40–70%, depending on catalyst efficiency and reaction time .

Industrial Optimization

Industrial production employs continuous flow reactors to enhance yield (≥85%) and reduce byproducts. Key advancements include:

  • Catalyst Selection: Sulfuric acid is replaced with immobilized lipases for greener synthesis .

  • Process Intensification: Microwave-assisted reactions reduce time from hours to minutes .

Chemical Reactivity and Derivatives

Reaction Pathways

The compound participates in diverse reactions:

Reaction TypeReagents/ConditionsProducts
OxidationH2_2O2_2, KMnO4_4Sulfoxides, sulfones
ReductionLiAlH4_4, NaBH4_4Alcohol derivatives
AlkylationR-X (alkyl halides), K2_2CO3_3N-alkylated thiophenes
CyclizationPOCl3_3, PCl5_5Thieno[2,3-d]pyrimidines

For example, oxidation with m-chloroperbenzoic acid yields sulfoxide derivatives, while reduction with LiAlH4_4 produces the corresponding alcohol .

Pharmacologically Active Derivatives

  • Anticancer Agents: Alkylation at the amino group generates compounds with IC50_{50} values <10 µM against HT-29 colon cancer cells .

  • Antimicrobials: Chlorination at the 5th position enhances activity against Staphylococcus aureus (MIC = 0.21 µM).

Biological Activity and Mechanisms

Anticancer Properties

Studies highlight its role as a caspase-3 activator and Bcl-2 inhibitor:

Cell LineIC50_{50} (µM)Mechanism
MCF-7 (Breast)15.63Apoptosis via caspase-3/7
HT-29 (Colon)<10G1 cell cycle arrest
Jurkat (Leukemia)<5Bcl-2 protein inhibition

Molecular dynamics simulations reveal hydrophobic interactions with kinase domains, stabilizing inhibitory conformations .

Antimicrobial Efficacy

The compound exhibits broad-spectrum activity:

PathogenMIC (µM)Comparison (Ciprofloxacin)
Escherichia coli0.210.15
Pseudomonas aeruginosa0.450.30
Candida albicans1.22.5

Mechanistically, the thiophene sulfur disrupts microbial electron transport chains .

Industrial and Research Applications

Pharmaceutical Intermediates

  • HDAC Inhibitors: Serves as a precursor in histone deacetylase inhibitors for cancer therapy (Patent US6897220B2) .

  • Antipsychotics: Incorporated into dopamine D2_2 receptor ligands .

Material Science

  • Organic Semiconductors: The conjugated thiophene system enables use in OLEDs, with a bandgap of 2.8 eV .

  • Dye Synthesis: Methyl groups enhance photostability in azobenzene-based dyes.

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